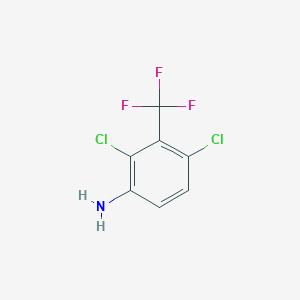

2,4-Dichloro-3-(trifluoromethyl)aniline

描述

Structure

3D Structure

属性

IUPAC Name |

2,4-dichloro-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3N/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOFCJCIFXVDJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2,4 Dichloro 3 Trifluoromethyl Aniline

Classical Synthetic Routes to 2,4-Dichloro-3-(trifluoromethyl)aniline

Modern and Sustainable Synthetic Approaches for this compound

Modern synthetic efforts are geared towards improving efficiency, sustainability, and operational simplicity. While the fundamental chlorination reaction remains a common strategy, significant improvements have been made through the optimization of reaction conditions and the development of catalytic systems for derivatization, which add value to the core molecule.

Catalysis plays a pivotal role not in the primary synthesis of this compound itself, but in its subsequent conversion to more complex molecules. These derivatization methods are crucial for its application in research and development. A notable example of a catalytic method applied to a similar fluorinated aniline (B41778) is the copper-catalyzed amination used to synthesize 2,4,6-tris(trifluoromethyl)aniline from an iodinated precursor. researchgate.net

The process involves a multi-step sequence:

Diazotization: The aniline is first converted to a diazonium salt using sodium nitrite (B80452) in an acidic medium. chemrxiv.org

Azidation: The diazonium salt is then treated with sodium azide (B81097) to form the corresponding aryl azide, 1-azido-2,4-dichloro-3-(trifluoromethyl)benzene. This intermediate is often used without isolation due to safety considerations. chemrxiv.orgresearchgate.net

Cycloaddition: The aryl azide undergoes a [3+2] cycloaddition with a terminal alkyne, such as (trimethylsilyl)acetylene, in the presence of a copper(I) catalyst. chemrxiv.orgresearchgate.net The copper(I) is typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. chemrxiv.orgbeilstein-journals.org

Avoiding Metals: It eliminates the need for a copper catalyst, reducing metal waste. researchgate.net

Operational Simplicity: The one-pot nature of the reaction reduces the number of workup and purification steps. researchgate.net

Improved Safety: It circumvents the need to prepare and handle potentially explosive aryl azides. chemrxiv.orgresearchgate.net

Catalytic Methods in the Synthesis of this compound and its Analogues

Regioselective Synthesis and Isomer Control in this compound Production

The primary products formed are:

This compound: The desired product.

2,6-Dichloro-3-(trifluoromethyl)aniline (B2452507): The main regioisomeric byproduct.

2,4,6-Trichloro-3-(trifluoromethyl)aniline: A product of double chlorination.

Table 1: Effect of Solvent on Regioselectivity of Chlorination Data derived from pilot reactions described in source literature.

View Interactive Data

| Starting Material | Chlorinating Agent | Solvent | Desired Product | Major Isomeric Byproduct | Other Byproducts | Product Ratio (approx.) | Isolated Yield of Desired Product |

|---|---|---|---|---|---|---|---|

| 2-chloro-3-(trifluoromethyl)aniline (B1586914) | NCS (1.1 equiv.) | MeCN | This compound | 2,6-dichloro-3-(trifluoromethyl)aniline | 2,4,6-trichloro-3-(trifluoromethyl)aniline | 72 : 19 : 6 | 56% |

Large-Scale Synthetic Protocols for this compound for Research Applications

The demand for this compound as an intermediate, particularly for preclinical studies, has necessitated the development of reliable large-scale synthetic protocols. ucl.ac.uk The standard chlorination method has been successfully scaled up to produce multi-gram quantities.

Precursor Chemistry and Functionalization Strategies for this compound

The synthesis of this compound relies on specific precursor molecules and targeted functionalization reactions to install the chloro and trifluoromethyl groups at the correct positions on the aniline ring. A primary and commercially viable strategy involves the direct functionalization of a substituted aniline precursor through electrophilic chlorination.

The table below summarizes the findings from pilot reactions investigating the effect of the solvent on the chlorination of 2-chloro-3-(trifluoromethyl)aniline with NCS.

| Solvent | Conversion Rate (%) | Product Ratio (2,4-dichloro : other isomers) |

|---|---|---|

| Acetonitrile (B52724) (MeCN) | High | Favorable (72:19:6 for 4:5:6 isomers) chemrxiv.org |

| Other Solvents | Variable | Less Favorable |

Chemical Reactivity and Mechanistic Investigations of 2,4 Dichloro 3 Trifluoromethyl Aniline

Electrophilic Aromatic Substitution Reactions of 2,4-Dichloro-3-(trifluoromethyl)aniline

The directing effects of the substituents on the aniline (B41778) ring are crucial in determining the outcome of electrophilic aromatic substitution reactions. The amino group is a powerful ortho-, para-director and an activating group. Conversely, the chlorine atoms are ortho-, para-directing but deactivating, and the trifluoromethyl group is a meta-director and strongly deactivating. In this compound, the positions ortho and para to the amino group are positions 5 and 6. Position 6 is sterically hindered by the adjacent trifluoromethyl group.

| Product | Position of Chlorination | Product Ratio (%) | Isolated Yield of 4 (%) |

|---|---|---|---|

| 4 | 4- (para to -NH2) | 72 | 56 |

| 5 | 6- (ortho to -NH2) | 19 | - |

| 6 | 4,6- (para and ortho to -NH2) | 6 | - |

Data derived from the chlorination of 2-chloro-3-(trifluoromethyl)aniline (B1586914) (3) to yield this compound (4), 2,6-dichloro-3-(trifluoromethyl)aniline (B2452507) (5), and 2,4,6-trichloro-3-(trifluoromethyl)aniline (6).

Nucleophilic Reactivity of the Amino Group in this compound

The amino group of this compound retains its nucleophilic character, allowing it to participate in a variety of reactions. A key transformation demonstrating this reactivity is diazotization, followed by conversion to other functional groups.

The amino group can also react as a nucleophile with isocyanates to form ureas. While direct reaction of this compound with an isocyanate is a plausible transformation, a related reaction is central to the synthesis of the multi-kinase inhibitor drug, Sorafenib. In this synthesis, the key intermediate 4-chloro-3-(trifluoromethyl)phenyl isocyanate is reacted with an amine. nih.govgoogle.comnih.govbjgenuine.comchemicalbook.com This reaction underscores the electrophilic nature of the isocyanate group and the nucleophilic character of the reacting amine. The reverse reaction, where the amino group of this compound would attack an isocyanate, is a standard method for the formation of unsymmetrical ureas.

Reactivity of Halogen Atoms on the Aromatic Ring of this compound

The chlorine atoms on the aromatic ring of this compound are generally unreactive towards nucleophilic aromatic substitution (SNAr). SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex.

In this compound, the trifluoromethyl group at position 3 does provide some activation to the chlorine atom at position 4 through its electron-withdrawing inductive effect. However, the amino group at position 1 is a strong electron-donating group, which deactivates the ring towards nucleophilic attack. Furthermore, there is no strong electron-withdrawing group ortho or para to the chlorine atom at position 2. Consequently, displacement of these chlorine atoms by nucleophiles would necessitate harsh reaction conditions, such as high temperatures and pressures, and the use of a strong nucleophile. In some cases, transition metal catalysis, such as the Buchwald-Hartwig amination, can facilitate the substitution of aryl halides, including those on electron-rich or unactivated rings.

Transformations Involving the Trifluoromethyl Moiety in this compound

The trifluoromethyl group is known for its high stability and is generally resistant to chemical transformations. This robustness is a key reason for its incorporation into many pharmaceutical and agrochemical compounds. However, under certain conditions, the C-F bonds of a trifluoromethyl group can be functionalized.

One of the primary reactions of the trifluoromethyl group is its hydrolysis to a carboxylic acid group. This transformation typically requires forcing conditions, such as treatment with strong acids like fuming sulfuric acid, sometimes in the presence of a catalyst like boric acid. rsc.orgnih.gov The application of such a method to this compound would likely lead to the formation of 2,4-dichloro-3-carboxyaniline, although this specific transformation has not been detailed in the available literature. The reaction conditions would need to be carefully controlled to avoid degradation of the aniline moiety.

More recent research has focused on the selective activation of a single C-F bond within a trifluoromethyl group, a challenging but synthetically valuable transformation. rsc.orgrsc.orgresearchgate.netnih.govnumberanalytics.com These methods often employ transition metal catalysts or electrochemical approaches to achieve hydrodefluorination or the introduction of other functional groups. rsc.org While these advanced methodologies have been demonstrated on various trifluoromethylarenes, their specific application to this compound remains an area for further investigation.

Reaction Kinetics and Thermodynamic Studies of this compound Derivatives

While specific kinetic and thermodynamic data for reactions involving this compound are scarce, the electronic effects of its substituents allow for predictions of its reactivity based on studies of other substituted anilines. The presence of two electron-withdrawing chlorine atoms and a very strong electron-withdrawing trifluoromethyl group significantly reduces the electron density of the aromatic ring and the basicity of the amino group.

Kinetic studies on the oxidation of meta-substituted anilines have shown that electron-withdrawing groups decrease the reaction rate. orientjchem.org This is attributed to the reduced ability of the aniline to donate electrons in the rate-determining step. Therefore, the oxidation of this compound is expected to be significantly slower than that of aniline itself. Similarly, in Michael-type additions of substituted anilines to activated alkynes, a linear Brønsted-type plot shows that the reaction rate is dependent on the basicity of the aniline. koreascience.kr The reduced basicity of this compound would, therefore, predict a slower rate of nucleophilic addition.

Thermodynamic parameters, such as the enthalpy and entropy of activation, have been determined for the oxidation of various anilines. orientjchem.orgresearchgate.net These studies often reveal negative entropies of activation, suggesting a more ordered transition state compared to the reactants. orientjchem.org The Hammett equation is a valuable tool for correlating the reaction rates of substituted aromatic compounds with the electronic properties of the substituents. orientjchem.org The positive Hammett ρ value for reactions where the aniline acts as a nucleophile indicates that electron-withdrawing groups slow down the reaction.

Derivatization and Functional Group Interconversions of this compound

The functional groups of this compound provide several handles for derivatization and functional group interconversions. As previously discussed, the amino group is a primary site for modification.

One of the most common derivatizations of anilines is their conversion to amides through acylation. This is typically achieved by reaction with an acyl chloride or an acid anhydride. Acetylation of the amino group, for example, would yield N-(2,4-dichloro-3-(trifluoromethyl)phenyl)acetamide. This transformation is often used as a protecting strategy for the amino group to prevent its oxidation during other reactions and to modulate its directing effect in electrophilic aromatic substitutions.

Theoretical and Computational Studies on 2,4 Dichloro 3 Trifluoromethyl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), have been extensively applied to substituted anilines to elucidate their electronic characteristics and predict their reactivity.

Density Functional Theory (DFT) Studies on 2,4-Dichloro-3-(trifluoromethyl)aniline and its Derivatives

Computational studies on related dichloro chalcone (B49325) isomers have also utilized DFT to explore structure-stability relationships, providing a framework for how similar calculations could be applied to this compound to understand its stability and electronic behavior. nih.govacs.orgsemanticscholar.org

HOMO-LUMO Energy Gap Analysis

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter derived from quantum chemical calculations that provides insights into the chemical reactivity and kinetic stability of a molecule. semanticscholar.org A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state. semanticscholar.org

For substituted anilines, the HOMO-LUMO energy gap is influenced by the nature and position of the substituents. In the case of this compound, the electron-withdrawing chloro and trifluoromethyl groups are expected to lower the energy of both the HOMO and LUMO. The precise effect on the energy gap would require specific calculations, but studies on analogous compounds like 4-chloro-2-(trifluoromethyl)aniline (B1214093) have shown that such substitutions lead to a significant HOMO-LUMO gap, which is indicative of charge transfer within the molecule. sigmaaldrich.comdocumentsdelivered.com Analysis of other substituted anilines and related compounds has consistently used the HOMO-LUMO gap to characterize chemical reactivity and electronic transitions. nih.govdergipark.org.tr

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Method/Basis Set |

|---|---|---|---|---|

| 4-chloro-2-(trifluoromethyl)aniline | -6.33 | -1.18 | 5.15 | DFT/B3LYP/6-311++G(d,p) |

| 2-chloro-5-(trifluoromethyl)aniline | -9.51 | -4.83 | 4.68 | DFT/B3LYP/6-311G |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a crucial role in its physical and chemical properties. Conformational analysis aims to identify the stable conformations and the energy barriers between them. For a molecule like this compound, the rotation around the C-N bond and the orientation of the trifluoromethyl group are key conformational variables.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules, which can be used to interpret experimental spectra or to identify unknown compounds.

Theoretical Vibrational Analysis (FTIR, FT-Raman)

Theoretical vibrational analysis, typically performed using DFT calculations, can predict the infrared (IR) and Raman active vibrational modes of a molecule. These predicted frequencies, after appropriate scaling, can be compared with experimental Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectra to make detailed assignments of the vibrational bands. nih.gov

For substituted anilines, the vibrational frequencies are sensitive to the nature and position of the substituents. nih.gov Studies on compounds like 2,4,5- and 2,4,6-trifluoroanilines have demonstrated excellent agreement between calculated and experimental spectra, allowing for a thorough understanding of the vibrational modes. nih.gov Similar computational studies on 2,4-dichloro-6-nitrophenol (B1219690) have also shown the power of DFT in assigning vibrational frequencies. researchgate.net For this compound, theoretical vibrational analysis would be expected to identify characteristic bands associated with the C-Cl, C-F, and N-H stretching and bending modes, as well as the vibrations of the aniline (B41778) ring.

| Vibrational Mode | Predicted Frequency (cm⁻¹) - Scaled | Description |

|---|---|---|

| ν(N-H) | ~3400-3500 | N-H stretching |

| ν(C-F) | ~1100-1350 | C-F stretching (in CF₃ group) |

| ν(C-Cl) | ~600-800 | C-Cl stretching |

| Ring Vibrations | ~1400-1600 | Aromatic C-C stretching |

Computational NMR and UV-Vis Predictions

Computational methods can also predict Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts, providing valuable information for structure elucidation. nih.gov While specific computational NMR data for this compound is not available, studies on other trifluoromethyl derivatives demonstrate the feasibility of predicting ¹⁹F NMR chemical shifts with good accuracy. nih.govspectrabase.com

Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. researchgate.net The calculated excitation energies and oscillator strengths can be used to simulate the UV-Vis spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π*). researchgate.net For substituted anilines, the UV-Vis spectrum is influenced by the substituents on the aromatic ring. acs.orgresearchgate.netnist.govajrsp.com Computational predictions for this compound would help in understanding its photophysical properties.

| Spectroscopic Parameter | Predicted Value Range (Illustrative) | Computational Method |

|---|---|---|

| ¹⁹F NMR Chemical Shift (ppm) | -60 to -70 (relative to CFCl₃) | DFT/GIAO |

| ¹³C NMR Chemical Shifts (ppm) | 110-150 | DFT/GIAO |

| ¹H NMR Chemical Shifts (ppm) | 6.5-7.5 | DFT/GIAO |

| UV-Vis λmax (nm) | ~250-300 | TD-DFT |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. tci-thaijo.orgajchem-a.com The MEP surface is a 3D map that shows regions of varying electron density, which are color-coded to indicate electrostatic potential. Red regions signify areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue regions indicate low electron density and positive electrostatic potential, which are favorable sites for nucleophilic attack. Green and yellow areas represent intermediate electrostatic potential. researchgate.net

Based on general principles observed in studies of other halogenated and trifluoromethyl-substituted aromatic compounds, the following predictions can be made for the MEP surface of this compound:

Negative Potential (Red/Yellow): The highest electron density is expected to be localized on the nitrogen atom of the amino group due to its lone pair of electrons. This would make the nitrogen atom a primary site for electrophilic attack. The fluorine atoms of the trifluoromethyl group would also exhibit negative potential.

Positive Potential (Blue/Green): The hydrogen atoms of the amino group would display a positive electrostatic potential, making them potential sites for hydrogen bonding. The regions of the aromatic ring adjacent to the electron-withdrawing substituents are also likely to have a more positive potential.

A comparative DFT study on halosubstituted anilines has shown that the number and position of halogen substituents affect the geometrical properties and vibrational frequencies of the molecule. researchgate.net A similar detailed computational study on this compound would be necessary to generate a precise MEP map and quantitatively determine the electrostatic potential values at different points on the molecular surface.

Table 1: Predicted Regions of Electrostatic Potential in this compound

| Molecular Region | Predicted Electrostatic Potential | Susceptibility to Attack |

| Nitrogen Atom (-NH₂) | Negative | Electrophilic Attack |

| Hydrogen Atoms (-NH₂) | Positive | Nucleophilic Interaction / H-Bonding |

| Aromatic Ring | Generally less negative due to withdrawing groups | Reduced Nucleophilicity |

| Chlorine Atoms | Negative | Potential for Halogen Bonding |

| Trifluoromethyl Group | Negative on Fluorine, Positive on Carbon | Complex Interactions |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and determining the structures and energies of transition states. nih.gov Density Functional Theory (DFT) is a common computational method used for these types of studies. acs.org For this compound, computational modeling could be applied to understand its synthesis and subsequent reactions.

Reactant and Reagent Modeling: The initial step would be to model the 3D structures of the reactants, 2-chloro-3-(trifluoromethyl)aniline (B1586914) and NCS, and calculate their ground-state energies.

Transition State Search: The next step would be to identify the transition state for the chlorination reaction. This involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The geometry and energy of the transition state provide crucial information about the reaction kinetics.

Intermediate and Product Modeling: Any intermediates formed during the reaction would be identified and their structures and energies calculated. Finally, the structure and energy of the product, this compound, would be determined.

Reaction Energy Profile: By calculating the energies of the reactants, transition state(s), intermediates, and products, a reaction energy profile can be constructed. This profile illustrates the energy changes that occur throughout the reaction and allows for the determination of the activation energy, which is a key factor in the reaction rate.

While a specific computational study modeling the synthesis of this compound was not found in the searched literature, studies on similar reactions involving substituted anilines provide a framework for how such an analysis would be conducted. For instance, kinetic studies on the reactions of substituted anilines have been used to propose reaction mechanisms and transition state structures. rsc.org DFT studies have also been employed to analyze the reaction paths of aniline derivatives in rhodium-catalyzed annulation reactions, revealing that the insertion step is often the rate-determining step. acs.org

The insights gained from such computational modeling are valuable for optimizing reaction conditions, predicting the regioselectivity of reactions, and designing novel synthetic routes. For this compound, computational studies could help to understand the directing effects of the existing chloro and trifluoromethyl substituents on further electrophilic aromatic substitution reactions.

Table 2: Hypothetical Steps in Computational Modeling of this compound Synthesis

| Step | Description | Information Gained |

| 1 | Geometry optimization of reactants | Ground-state energies and structures |

| 2 | Transition state search | Activation energy, geometry of the transition state |

| 3 | Identification of intermediates | Reaction mechanism, stability of intermediates |

| 4 | Geometry optimization of products | Reaction thermodynamics, product stability |

| 5 | Construction of reaction energy profile | Overall reaction kinetics and thermodynamics |

Advanced Analytical Characterization Methodologies for 2,4 Dichloro 3 Trifluoromethyl Aniline

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 2,4-dichloro-3-(trifluoromethyl)aniline, providing detailed information about its atomic composition, connectivity, and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. For this compound, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for a complete assignment of the molecular framework.

¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. In the aromatic region of the spectrum for this compound, two distinct signals are expected for the two non-equivalent aromatic protons. Their chemical shifts and coupling constants (J-values) confirm their relative positions on the benzene (B151609) ring. The presence of the amino (-NH₂) group is typically observed as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR probes the carbon skeleton of the molecule. The spectrum will show distinct signals for each of the seven carbon atoms in their unique chemical environments. The carbon attached to the trifluoromethyl group exhibits a characteristic quartet due to coupling with the three fluorine atoms, a key identifier for the CF₃ moiety. The chemical shifts of the carbons bonded to chlorine and nitrogen are also diagnostic.

¹⁹F NMR is particularly crucial for fluorinated compounds. It provides direct information about the trifluoromethyl group. The spectrum for this compound is expected to show a singlet, as all three fluorine atoms in the CF₃ group are chemically equivalent. Its chemical shift is a definitive indicator of the electronic environment of the trifluoromethyl group.

Detailed research findings have reported the following spectral data for this compound:

Interactive Data Table: NMR Spectroscopic Data for this compound

| Nucleus | Spectrometer Frequency (MHz) | Solvent | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

| ¹H | 400 | CDCl₃ | 7.33 | d, J = 8.8 | Aromatic C-H |

| 400 | CDCl₃ | 6.91 | d, J = 8.8 | Aromatic C-H | |

| 400 | CDCl₃ | 4.30 | s (broad) | -NH₂ | |

| ¹³C | 101 | CDCl₃ | 141.43 | - | C-N |

| 101 | CDCl₃ | 131.02 | - | C-Cl | |

| 101 | CDCl₃ | 126.91 | q, J = 5.6 | Aromatic C-H | |

| 101 | CDCl₃ | 123.01 | q, J = 278.26 | -CF₃ | |

| 101 | CDCl₃ | 119.34 | - | C-Cl | |

| 101 | CDCl₃ | 118.91 | q, J = 31.0 | C-CF₃ | |

| ¹⁹F | 376 | CDCl₃ | -55.79 | s | -CF₃ |

Data sourced from a study on the large-scale synthesis of a Notum inhibitor. nih.gov

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in its structural elucidation through fragmentation analysis. chemguide.co.uk High-Resolution Mass Spectrometry (HRMS) elevates this capability by providing extremely accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of a compound's elemental formula, a critical step in its identification. nih.gov

For this compound (C₇H₄Cl₂F₃N), the theoretical exact mass can be calculated using the masses of its most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N). This calculated mass is a unique identifier that HRMS can verify experimentally.

A key feature in the mass spectrum of a dichlorinated compound is the distinctive isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the molecular ion will appear as a cluster of peaks. For a molecule with two chlorine atoms, the expected ratio of the M⁺, [M+2]⁺, and [M+4]⁺ peaks is approximately 9:6:1, providing clear evidence for the presence of two chlorine atoms.

While a specific mass spectrum for this compound is not detailed in the searched literature, data for the isomeric compound 2,4-dichloro-6-(trifluoromethyl)aniline (B1332018) confirms an exact mass of 228.9672890 Da. nih.gov This value corresponds to the elemental formula C₇H₄Cl₂F₃N and would be identical for the target compound. The fragmentation pattern in the mass spectrum would provide further structural information, with expected losses of fragments such as Cl, HCl, CF₃, or HCN from the molecular ion. chemguide.co.ukwhitman.edufluorine1.ru

Interactive Data Table: Theoretical Mass and Isotopic Data for C₇H₄Cl₂F₃N

| Parameter | Value | Significance |

| Molecular Formula | C₇H₄Cl₂F₃N | Defines the elemental composition. |

| Nominal Mass | 229 u | Integer mass calculated from the most abundant isotopes. |

| Monoisotopic (Exact) Mass | 228.96729 u | Precise mass used for HRMS confirmation of the elemental formula. nih.gov |

| Isotopic Peak | M⁺ | Corresponds to the molecule with two ³⁵Cl isotopes. |

| Isotopic Peak | [M+2]⁺ | Corresponds to the molecule with one ³⁵Cl and one ³⁷Cl isotope. |

| Isotopic Peak | [M+4]⁺ | Corresponds to the molecule with two ³⁷Cl isotopes. |

| Expected Isotopic Ratio | ~100 : 65 : 10 | Characteristic pattern confirming the presence of two chlorine atoms. |

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. google.comspectrabase.com This technique provides precise data on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure and connectivity. It also reveals information about the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π–π stacking.

While a crystal structure for this compound itself is not available in the surveyed literature, the technique has been successfully applied to derivatives. For instance, the crystal structure of 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, a Schiff base derived from a related dichloroaniline, has been determined. sigmaaldrich.cn Such an analysis reveals the planarity of the molecule, the dihedral angle between the aromatic rings, and the presence of intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions that form a three-dimensional supramolecular structure. sigmaaldrich.cn This demonstrates the power of X-ray crystallography to provide a complete solid-state structural picture for this class of compounds, should a suitable single crystal of this compound be obtained.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products. They are the primary methods for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile or thermally sensitive organic compounds. Method development for this compound typically involves reversed-phase chromatography, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.

A validated HPLC method allows for the separation of the main compound peak from any potential impurities. The purity is then determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Validation ensures the method is robust, accurate, and precise for its intended purpose.

In the context of a synthetic process, HPLC was used to confirm the purity of this compound. The analysis demonstrated a high purity level, confirming the effectiveness of the synthesis and purification steps. nih.gov

Interactive Data Table: Exemplar HPLC Method for Purity Assessment

| Parameter | Condition |

| Technique | Reversed-Phase HPLC |

| Column | Luna C18 (50 x 2.0 mm, 5 µm) |

| Mobile Phase A | Water with 0.04% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile (B52724) with 0.02% Trifluoroacetic Acid (TFA) |

| Flow Rate | 1 mL/min |

| Detection | UV at 220 and 254 nm |

| Retention Time (Rt) | 3.29 minutes |

| Measured Purity | 99.8% |

Method details sourced from the analytical characterization of this compound. nih.gov

Gas Chromatography (GC) is a powerful technique for the separation and analysis of compounds that can be vaporized without decomposition. Given its structure, this compound is amenable to GC analysis. It is particularly well-suited for separating the target analyte from other volatile or semi-volatile impurities. sigmaaldrich.com

In GC, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation is achieved based on the differential partitioning of compounds between the two phases. Coupling GC with a Mass Spectrometer (GC-MS) provides a highly specific and sensitive analytical system, where the GC separates the components of a mixture and the MS provides mass information for identification. nih.govd-nb.info

Studies comparing analytical procedures for various aniline (B41778) derivatives in environmental samples have shown that GC-MS is a robust and reliable method, providing results with high precision. d-nb.info For halogenated anilines, specific detectors like a nitrogen-phosphorus detector (NPD) can also be used for enhanced selectivity. epa.gov The development of a GC method would involve optimizing parameters such as the column type, temperature program, and detector settings to achieve optimal separation and sensitivity for this compound.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique employed to investigate the thermal properties of materials. This method measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is particularly valuable for characterizing the thermal stability, phase transitions, and purity of chemical compounds such as this compound.

The analysis involves placing a small amount of the sample into a sealed pan and subjecting it to a controlled temperature program in a DSC cell. An inert reference pan, typically empty, is heated concurrently. The instrument records the energy absorbed or released by the sample relative to the reference. Endothermic events, such as melting or boiling, result in an increase in heat flow to the sample, while exothermic events, like decomposition, lead to a decrease.

For this compound, a DSC analysis would be expected to reveal key thermal events. The primary endothermic event would be the melting of the solid compound. The temperature at which this occurs is the melting point (T_m), a critical indicator of purity. A sharp melting peak suggests a highly pure substance, whereas a broad peak often indicates the presence of impurities. The area under the melting peak can be used to calculate the enthalpy of fusion (ΔH_f), which is the energy required to change the substance from a solid to a liquid state.

Following the melting point, further heating could lead to boiling, another endothermic event. However, for many organic compounds, decomposition may occur before the boiling point is reached, especially at atmospheric pressure. The thermal decomposition of halogenated anilines can be a complex process, often involving the release of volatile fragments. mdpi.com This decomposition is typically observed as an exothermic event in a DSC thermogram. The onset temperature of decomposition is a crucial parameter for assessing the thermal stability of the compound.

While specific experimental DSC data for this compound is not extensively available in public literature, analysis of its structural isomers and related halogenated aromatic compounds allows for a projection of its thermal behavior. For instance, the related compound 2,6-dichloro-3-(trifluoromethyl)aniline (B2452507) has a reported boiling point between 98.5-103 °C at a reduced pressure of 9 Torr. chemicalbook.com This suggests that under atmospheric pressure, the boiling point would be significantly higher, and thermal decomposition might be a competing event.

Detailed Research Findings from Analogous Compounds

Research on the thermal properties of other halogenated anilines indicates that the type and position of halogen substituents on the aromatic ring significantly influence their thermal stability. mdpi.com Generally, the presence of electron-withdrawing groups like chlorine and trifluoromethyl can affect the electron density of the aromatic ring and the strength of the C-N bond, thereby influencing the decomposition pathway. The thermal decomposition of such compounds can proceed through various mechanisms, including the cleavage of carbon-halogen, carbon-nitrogen, and C-C bonds within the aromatic ring. unt.edu

A hypothetical DSC analysis of a pure sample of this compound under an inert atmosphere (e.g., nitrogen) would likely exhibit a sharp melting endotherm. Based on the properties of similar small molecules, the melting point could be anticipated in the range of 30-50°C. Following melting, a broad exothermic peak at a much higher temperature would signify the onset of thermal decomposition.

Illustrative Data Table for DSC Analysis of this compound

The following table presents hypothetical yet representative data that could be obtained from a DSC analysis of this compound. This data is for illustrative purposes to demonstrate the type of information generated from a DSC experiment.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting (Endotherm) | 35.2 | 38.5 | 85.4 |

| Decomposition (Exotherm) | 285.7 | 310.2 | -250.6 |

Role of 2,4 Dichloro 3 Trifluoromethyl Aniline As a Synthetic Building Block and Intermediate

Utilization in the Synthesis of Complex Organic Molecules

| Method | Key Reagents | Conditions | Notes |

|---|---|---|---|

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1. Sodium nitrite (B80452), 2,2,2-trifluoroacetic acid 2. Copper sulfate pentahydrate, Sodium-L-ascorbate, Trimethylsilylacetylene | 1. Diazotization at 0°C 2. Cycloaddition at room temperature | Involves conversion of the aniline (B41778) to an intermediate aryl azide (B81097) (1-azido-2,4-dichloro-3-(trifluoromethyl)benzene) chemrxiv.orgresearchgate.net. |

| Modified Sakai Reaction (Sakai-Clark Method) | 2,2-dimethoxyacetaldehyde, 4-methylbenzenesulfonohydrazide, Acetic acid | Heating at 75°C in THF solvent chemrxiv.org. | A one-pot, metal-free method that avoids the isolation of the azide intermediate chemrxiv.org. A pilot reaction yielded 76% of the product in THF chemrxiv.org. |

Application in Heterocyclic Chemistry

Derivatization for Functional Material Development (Focus on synthetic methodology, not material properties)

Anilines are fundamental precursors for the synthesis of azo dyes, a major class of functional materials used as colorants. researchgate.net The synthetic methodology to produce these materials involves a two-step process: diazotization followed by an azo coupling reaction. nih.govresearchgate.net While specific examples using 2,4-dichloro-3-(trifluoromethyl)aniline are not detailed in the searched literature, the synthesis of azo dyes from the closely related 2,4-dichloroaniline provides a direct methodological template. researchgate.net

The general synthetic pathway is as follows:

Diazotization : The primary aromatic amine, such as 2,4-dichloroaniline, is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like sulfuric acid or hydrochloric acid. researchgate.netresearchgate.net This reaction is conducted at low temperatures (0–5°C) to form a diazonium salt solution. researchgate.netresearchgate.net The resulting diazonium salt is highly reactive and is used immediately in the next step. researchgate.net

Azo Coupling : The diazonium salt solution is then added to a solution of a coupling component, which is an electron-rich aromatic compound such as a phenol or another aniline derivative. researchgate.net This electrophilic substitution reaction forms the characteristic azo (-N=N-) bond, linking the two aromatic rings and creating the azo dye. nih.gov For example, 2,4-dichloroaniline has been reacted with coupling agents like phenol, salicylic acid, and 1-naphthol in basic media to synthesize various azo dyes. researchgate.net This established methodology for aniline derivatization is directly applicable for the development of novel dyes from this compound.

Contribution to Novel Reaction Methodologies

Environmental Fate and Transformation of 2,4 Dichloro 3 Trifluoromethyl Aniline

Biotransformation Pathways by Microbial Systems

Direct studies on the microbial biotransformation of 2,4-dichloro-3-(trifluoromethyl)aniline have not been reported. However, extensive research on related chlorinated and fluorinated anilines allows for the formulation of a hypothesized degradation pathway. The biodegradation of halogenated anilines is generally a slow process. sigmaaldrich.com

The initial step in the aerobic biodegradation of aromatic compounds is typically catalyzed by oxygenase enzymes. Based on pathways for similar molecules, the biotransformation of this compound is likely initiated by either a monooxygenase or a dioxygenase enzyme, leading to: solubilityofthings.comsigmaaldrich.comontosight.ainbinno.com

Hydroxylation: The microbial addition of one or more hydroxyl groups to the aromatic ring. This creates a catechol or a substituted catechol derivative. For example, studies with fluoroanilines and dichloroanilines have identified fluorocatechol and chlorocatechols as key intermediates. sigmaaldrich.comnbinno.com

Dehalogenation: The enzymatic removal of chlorine (dechlorination) or fluorine (defluorination) from the ring. The degradation of 3,4-dichloroaniline (B118046) by Pseudomonas fluorescens proceeds through dehalogenation and hydroxylation. sigmaaldrich.com Similarly, high rates of defluorination have been observed in mixed cultures degrading fluoroanilines. nbinno.com

Oxidative Deamination: The removal of the amino group, which can also lead to the formation of catechols. solubilityofthings.com

Following the initial attack and formation of a dihydroxylated intermediate (a substituted catechol), the aromatic ring is cleaved by dioxygenase enzymes. The resulting aliphatic acids are then further metabolized through central metabolic pathways like the tricarboxylic acid (TCA) cycle. Bacterial genera such as Pseudomonas, Acinetobacter, Novosphingobium, and Ochrobactrum have been implicated in the degradation of various halogenated anilines and could potentially metabolize this compound. sigmaaldrich.comontosight.ainbinno.com

Environmental Metabolite Identification and Characterization (Excluding ecotoxicity)

No specific environmental metabolites of this compound have been identified in field or laboratory studies. However, based on the hypothesized abiotic and biotic degradation pathways described above, a range of transformation products can be predicted. The characterization of these potential metabolites is crucial for understanding the complete environmental impact of the parent compound.

| Potential Metabolite Class | Specific Examples | Formation Pathway |

|---|---|---|

| Dechlorinated Anilines | 4-Chloro-3-(trifluoromethyl)aniline, 2-Chloro-3-(trifluoromethyl)aniline (B1586914) | Photolytic or microbial reductive dechlorination |

| Hydroxylated Anilines | 2,4-Dichloro-5-hydroxy-3-(trifluoromethyl)aniline | Microbial or photolytic hydroxylation |

| Chlorocatechols | 4,6-Dichloro-5-(trifluoromethyl)catechol | Microbial oxidation (dioxygenase) |

| Ring Cleavage Products | Substituted muconic acids (e.g., chloromuconic acid derivatives) | Microbial ortho- or meta-cleavage of catechol intermediate |

This table presents hypothesized metabolites based on degradation pathways of analogous compounds.

For instance, the degradation of 3,4-dichloroaniline was found to produce 3-chloro-4-hydroxyaniline as a metabolite. sigmaaldrich.com The metabolism of 3-fluoroaniline (B1664137) can result in the formation of 4-fluorocatechol. nbinno.com These findings support the likelihood of hydroxylated and catechol intermediates in the breakdown of this compound.

Analytical Methodologies for Environmental Detection (Methodological aspects only)

Validated analytical methods specifically for the detection of this compound in environmental matrices like water, soil, or sediment are not widely documented. However, standard methodologies developed for other substituted anilines are readily adaptable. A typical analytical procedure involves sample extraction and cleanup, followed by instrumental analysis.

Sample Preparation:

Extraction: For water samples, liquid-liquid extraction (LLE) with a solvent like methylene (B1212753) chloride or solid-phase extraction (SPE) is commonly used to isolate and concentrate the analytes. For solid samples such as soil or sediment, techniques like Soxhlet extraction or ultrasonic extraction are employed.

Cleanup: Extracted samples often require a cleanup step to remove interfering co-extractants. This can be achieved using adsorption chromatography with materials like Florisil.

Instrumental Analysis: The primary techniques for the determination of anilines are gas chromatography (GC) and high-performance liquid chromatography (HPLC).

| Analytical Technique | Detector | Typical Application/Notes |

|---|---|---|

| Gas Chromatography (GC) | Nitrogen-Phosphorus Detector (NPD) | Offers high selectivity and sensitivity for nitrogen-containing compounds like anilines. |

| Mass Spectrometry (MS) | Provides definitive identification and quantification based on mass-to-charge ratio. | |

| Electron Capture Detector (ECD) | Highly sensitive to halogenated compounds. | |

| High-Performance Liquid Chromatography (HPLC) | UV-Visible (UV/Vis) Detector | A common detector for aromatic compounds. |

| Tandem Mass Spectrometry (MS/MS) | Offers very high sensitivity and selectivity, ideal for complex matrices. |

The choice of method depends on the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

Environmental Transport and Distribution Modeling (Excluding ecotoxicology)

Modeling the environmental transport and distribution of this compound is hampered by a lack of experimentally determined physicochemical properties such as the octanol-water partition coefficient (Log Kow), water solubility, and vapor pressure. However, its chemical structure provides clues to its likely behavior.

The presence of two chlorine atoms and a trifluoromethyl group, which is hydrophobic, suggests the compound has a high Log Kow and low water solubility. This would lead to a strong tendency to partition from water into organic phases. Therefore, in aquatic environments, it is expected to adsorb strongly to suspended solids, sediments, and soil organic matter. This sorption would reduce its mobility in groundwater but could lead to its accumulation in sediments.

For other substituted anilines, binding to soil can range from 34% to 66% within 24 hours. The persistence of chlorinated anilines and their potential for long-range transport are recognized environmental concerns. sigmaaldrich.com

Future Research Directions and Unexplored Frontiers in the Chemistry of 2,4 Dichloro 3 Trifluoromethyl Aniline

The continued exploration of 2,4-dichloro-3-(trifluoromethyl)aniline, a key intermediate in the synthesis of various functional molecules, presents numerous opportunities for innovation. Future research is poised to enhance its synthesis, functionalization, and application through novel catalytic systems, computational tools, and sustainable practices. This section outlines promising areas for investigation that could significantly impact the utility and lifecycle of this important chemical building block.

常见问题

Q. What are the established synthetic routes for 2,4-dichloro-3-(trifluoromethyl)aniline, and what are their key reaction conditions?

The compound is synthesized via chlorination of 2-chloro-3-(trifluoromethyl)aniline using N-chlorosuccinimide (NCS) in acetonitrile at 60°C for 16 hours. This method yields 56% isolated product with a product ratio of 4:5:6 = 72:19:6 (major:minor byproducts). Alternative routes include purchasing commercially available material (e.g., Activate Scientific, cat. No. AS111481) .

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NCS (1.1 eq.) | MeCN | 60°C | 16 h | 56% |

Q. How is the compound characterized spectroscopically?

Full characterization includes:

Q. What electronic effects influence the compound’s reactivity in substitution reactions?

The electron-withdrawing trifluoromethyl and chloro groups reduce the aromatic ring’s electron density, directing electrophilic substitution to the para position relative to the amino group. This is consistent with Hammett substituent constants (σ values: CF₃ = 0.54, Cl = 0.23) .

Advanced Research Questions

Q. How can synthetic protocols be optimized to minimize byproduct formation (e.g., 5 and 6 in Scheme 1)?

Byproduct ratios (4:5:6 = 72:19:6) suggest competing chlorination pathways. Optimization strategies include:

Q. What strategies enable functionalization of this compound for complex molecule synthesis?

The compound serves as a key intermediate in Notum inhibitor synthesis. Functionalization methods include:

Q. How do steric and electronic effects impact its utility in coordination chemistry or material science?

The trifluoromethyl group enhances metabolic stability in drug candidates and influences π-stacking in materials. For example, its electron-withdrawing nature stabilizes charge-transfer complexes in polymers, as seen in trifluoromethylated poly(phenylene oxide) copolymers .

Q. How can contradictions in spectroscopic data across studies be resolved?

Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or impurities. Best practices include:

Q. What computational tools are used to predict its reactivity in novel reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, Fukui indices identify the amino group as the most nucleophilic site .

Q. How is the compound utilized in designing enzyme inhibitors (e.g., Notum)?

As a core scaffold, it is functionalized with triazole rings via CuAAC to create inhibitors with sub-micromolar potency. Modifications at the 4-position of the triazole (e.g., methyl, deuterium) fine-tune binding affinity and brain penetration .

Q. What analytical challenges arise in quantifying trace impurities during scale-up?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. For halogenated byproducts, GC-MS with electron capture detection (ECD) improves sensitivity. Method validation should adhere to ICH Q2(R1) guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。